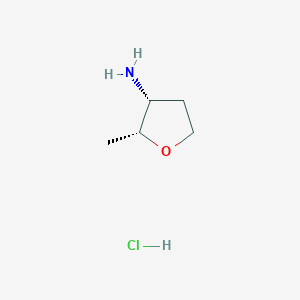

Chlorhydrate de cis-2-méthyltétrahydrofuran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

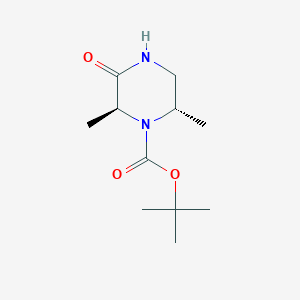

“Cis-2-Methyltetrahydrofuran-3-amine HCl” is a chemical compound with the CAS Number: 1807939-47-4 . It has a molecular weight of 137.61 and its IUPAC name is (2R,3R)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is typically stored at 4°C and is in solid form .

Molecular Structure Analysis

The InChI code for “cis-2-Methyltetrahydrofuran-3-amine HCl” is 1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“Cis-2-Methyltetrahydrofuran-3-amine HCl” is a solid compound . It has a molecular weight of 137.61 . The compound is typically stored at 4°C .Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du chlorhydrate de cis-2-méthyltétrahydrofuran-3-amine (également connu sous le nom de chlorhydrate de (2R,3R)-2-méthyltétrahydrofuran-3-amine), en mettant l'accent sur six applications uniques :

Intermédiaires pharmaceutiques

Le this compound est largement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa structure unique lui permet d'être incorporé dans des molécules complexes, aidant au développement de médicaments possédant des propriétés thérapeutiques spécifiques. La stéréochimie de ce composé est particulièrement précieuse dans la synthèse de médicaments chiraux, qui nécessitent des arrangements tridimensionnels précis pour être efficaces .

Synthèse asymétrique

En synthèse asymétrique, le composé est utilisé pour créer des substances énantiomériquement pures. Sa nature chirale en fait un excellent candidat pour produire des composés avec un excès énantiomérique élevé, ce qui est crucial dans le développement de produits pharmaceutiques et agrochimiques. La capacité de contrôler la stéréochimie du produit final est un avantage important dans ce domaine .

Catalyse

Le this compound sert de ligand dans les procédés catalytiques, en particulier en chimie organométallique. Il peut stabiliser les intermédiaires réactifs et faciliter divers cycles catalytiques, améliorant l'efficacité et la sélectivité des réactions. Cette application est essentielle dans les procédés industriels où des rendements élevés et une formation spécifique de produits sont souhaités .

Science des matériaux

En science des matériaux, ce composé est utilisé dans la synthèse de polymères et d'autres matériaux avancés. Ses propriétés chimiques uniques lui permettent d'être incorporé dans des chaînes de polymères, modifiant leurs caractéristiques physiques et chimiques. Cela peut conduire au développement de matériaux présentant une résistance, une flexibilité ou d'autres propriétés souhaitables améliorées .

Chimie analytique

Le this compound est utilisé en chimie analytique comme étalon ou réactif. Ses propriétés chimiques bien définies le rendent approprié pour une utilisation dans diverses techniques analytiques, notamment la chromatographie et la spectroscopie. Cela aide à la quantification et à l'identification précises d'autres substances dans des mélanges complexes .

Recherche biochimique

En recherche biochimique, ce composé est utilisé pour étudier les mécanismes enzymatiques et les interactions protéiques. Sa capacité à imiter des substrats ou des inhibiteurs naturels permet aux chercheurs d'étudier la fonction et la structure des molécules biologiques. Cela peut conduire à une meilleure compréhension des voies biochimiques et au développement de nouvelles stratégies thérapeutiques .

Propriétés

IUPAC Name |

(2R,3R)-2-methyloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDHTLIFGLSEPA-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4-oxo-2-[(phenylmethyl)amino]-3-pyrido[1,2-a]pyrimidinecarboxaldehyde](/img/structure/B2451239.png)

![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)

![N-(benzo[d]thiazol-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2451241.png)

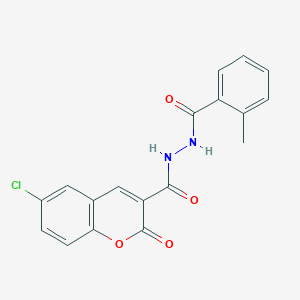

![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)

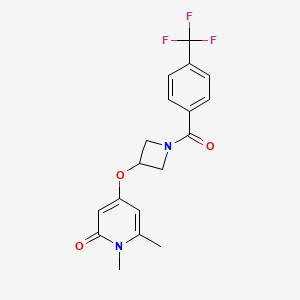

![8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2451249.png)

![ethyl 6-(3,4-difluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2451255.png)